

Spectroscopic Analysis of 3-Ethoxy-2-methylpentane: A Technical Guide

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Compound of Interest

Compound Name: 3-Ethoxy-2-methylpentane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Ethoxy-2-methylpentane**, a key organic compound with applications in various scientific domains. This document outlines predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details the experimental protocols for acquiring such data, and presents visual workflows for clarity.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Ethoxy-2-methylpentane**. These predictions are based on established principles of NMR and MS for aliphatic ethers and similar organic molecules.

Table 1: Predicted ^1H -NMR Spectroscopic Data for 3-Ethoxy-2-methylpentane

Protons	Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Integration
a	0.8-0.9	Doublet	6H
b	0.8-0.9	Triplet	3H
c	1.1-1.2	Triplet	3H
d	1.3-1.5	Multiplet	2H
e	1.7-1.9	Multiplet	1H
f	3.1-3.3	Multiplet	1H
g	3.3-3.5	Quartet	2H

Table 2: Predicted ^{13}C -NMR Spectroscopic Data for 3-Ethoxy-2-methylpentane

Carbon	Chemical Shift (δ , ppm) (Predicted)
C1	10-20
C2	30-40
C3	80-90
C4	20-30
C5	10-20
C6 (ethoxy CH_2)	60-70
C7 (ethoxy CH_3)	10-20
C2-CH_3	10-20

Table 3: Predicted Mass Spectrometry Data for 3-Ethoxy-2-methylpentane

m/z (Predicted)	Relative Intensity	Proposed Fragment
130	Low	$[M]^+$ (Molecular Ion)
101	Moderate	$[M - C_2H_5]^+$
87	High	$[M - C_3H_7]^+$ (α -cleavage)
73	Moderate	$[M - C_4H_9]^+$
59	Moderate	$[C_2H_5O=CH_2]^+$
45	Moderate	$[C_2H_5O]^+$

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and ^{13}C -NMR spectra of **3-Ethoxy-2-methylpentane** for structural elucidation.

Materials:

- **3-Ethoxy-2-methylpentane** sample
- Deuterated chloroform ($CDCl_3$)
- NMR tubes (5 mm)
- Pipettes
- NMR spectrometer (e.g., 400 MHz)

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **3-Ethoxy-2-methylpentane** in approximately 0.6 mL of $CDCl_3$ in a clean, dry vial.

- Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.
- Spectrometer Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
- ^1H -NMR Acquisition:
 - Acquire the ^1H -NMR spectrum using standard acquisition parameters (e.g., 16 scans, 2-second relaxation delay).
 - Process the free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
 - Integrate the peaks and determine the chemical shifts and coupling constants.
- ^{13}C -NMR Acquisition:
 - Acquire the proton-decoupled ^{13}C -NMR spectrum.
 - A larger number of scans (e.g., 1024) and a longer relaxation delay may be necessary due to the lower natural abundance of ^{13}C .
 - Process the FID as described for the ^1H -NMR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **3-Ethoxy-2-methylpentane**.

Materials:

- **3-Ethoxy-2-methylpentane** sample
- Volatile organic solvent (e.g., dichloromethane or hexane)[[1](#)]

- GC-MS instrument with a suitable capillary column (e.g., DB-5)[1]
- Autosampler vials[1]

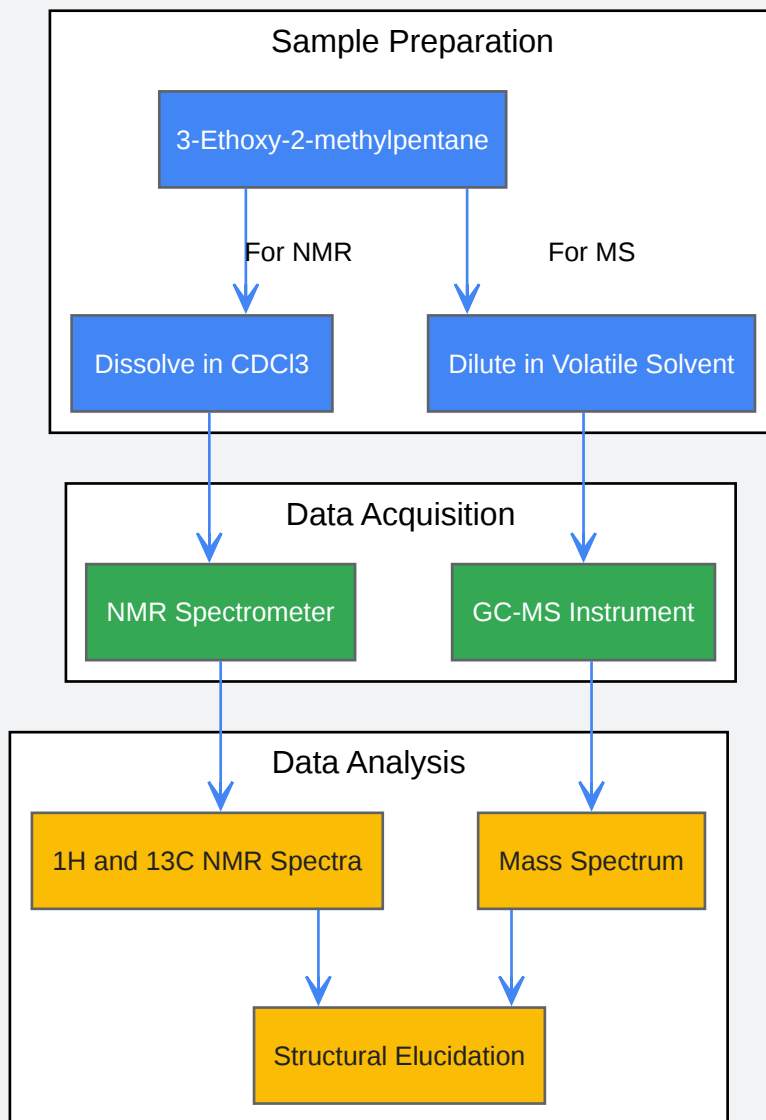
Procedure:

- Sample Preparation: Prepare a dilute solution of **3-Ethoxy-2-methylpentane** (approximately 10 µg/mL) in a volatile organic solvent.[1]
- Instrument Setup:
 - Set the GC oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
 - Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).
 - Set the mass spectrometer to scan a mass range of, for example, m/z 40-200.
- Injection: Inject a 1 µL aliquot of the sample solution into the GC inlet.[1]
- Data Acquisition: The sample is vaporized and separated on the GC column. As the components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

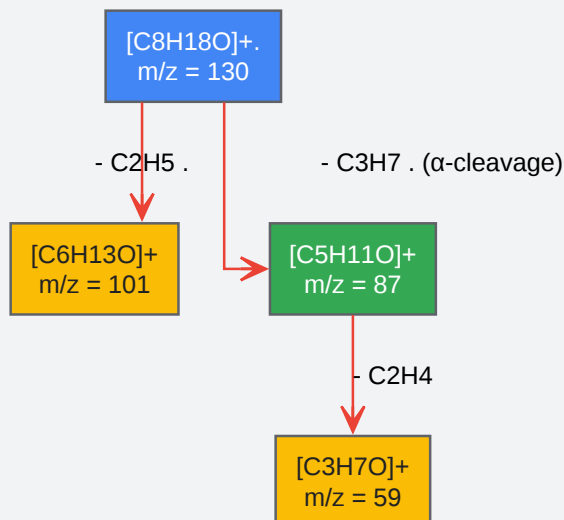
Workflow for Spectroscopic Analysis of 3-Ethoxy-2-methylpentane



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Workflow for Spectroscopic Analysis

Predicted Mass Spectrometry Fragmentation of 3-Ethoxy-2-methylpentane



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Predicted Mass Spectrometry Fragmentation Pathway

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References

- 1. uoguelph.ca [uoguelph.ca]
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